molecular formula C12H9N3O2S B1434635 7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine CAS No. 1279872-89-7

7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine

Cat. No.: B1434635
CAS No.: 1279872-89-7
M. Wt: 259.29 g/mol
InChI Key: KRDVTTFTHMIQDI-UHFFFAOYSA-N
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Description

7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core with a phenylsulfonyl group attached. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Biochemical Analysis

Biochemical Properties

7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. This compound has been shown to interact with protein kinases, which are essential enzymes involved in regulating cell growth, differentiation, and metabolism . The phenylsulfonyl group enhances the binding affinity of the compound to the active sites of these enzymes, leading to effective inhibition. Additionally, this compound has been observed to interact with various biomolecules, including nucleic acids and other proteins, through hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been found to inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell cycle regulation . The compound’s ability to interfere with gene expression further contributes to its antiproliferative effects, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of protein kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins . This inhibition disrupts downstream signaling pathways, leading to altered cellular responses. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the modulation of various cellular processes, including apoptosis and cell cycle progression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on cellular function, particularly in cancer cell lines . The extent of these effects may vary depending on the specific experimental conditions and the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to nucleotide metabolism . The compound interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, which are critical for DNA synthesis and repair . These interactions can lead to alterations in metabolic flux and changes in the levels of key metabolites, thereby affecting cellular function and viability.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is known to interact with specific transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, it can accumulate in certain compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound has been found to localize predominantly in the nucleus and mitochondria, where it interacts with DNA and mitochondrial proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments . The presence of this compound in these subcellular regions is crucial for its role in modulating gene expression and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine typically involves multi-component reactions. One common method involves a three-component condensation reaction between (phenylsulfonyl)acetonitrile, aromatic aldehydes, and 6-aminouracil. This reaction proceeds through a domino Knoevenagel condensation, Michael addition, and cyclization cascade . The reaction is often performed in glycerol, which is an environmentally friendly solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and multi-component reactions are likely employed to ensure high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the sulfonyl group.

    Substitution: The pyrrolo[2,3-d]pyrimidine core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the pyrrolo[2,3-d]pyrimidine core .

Scientific Research Applications

7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine can be compared to other pyrimidine derivatives such as:

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrido[2,3-d]pyrimidine
  • Quinazoline
  • Furo[2,3-d]pyrimidine

These compounds share similar core structures but differ in their substituents and biological activities. The phenylsulfonyl group in this compound provides unique chemical reactivity and potential biological activity, distinguishing it from other pyrimidine derivatives .

Biological Activity

7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, highlighting its mechanisms, efficacy against various targets, and potential applications in drug development.

  • Molecular Formula : C12H10N4O2S
  • Molecular Weight : 270.30 g/mol
  • CAS Number : 186519-89-1

The biological activity of this compound primarily involves its role as a kinase inhibitor. The compound is designed to bind to the ATP-binding site of various kinases, thereby inhibiting their activity and affecting downstream signaling pathways critical for cell proliferation and survival.

Biological Activity Overview

Research has demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have highlighted the compound's potential in targeting specific protein kinases involved in cancer progression. For instance:
    • CDK9/CyclinT Inhibition : A study reported that certain derivatives exhibited IC50 values as low as 0.38 μM against CDK9/CyclinT and 0.11 μM against Haspin, indicating potent inhibitory effects on these cancer-related kinases .
    • BTK Inhibition : Another derivative was shown to inhibit Bruton's tyrosine kinase (BTK) with an IC50 of 3.0 nM, demonstrating strong selectivity and efficacy against B-cell lymphoma cell lines .
  • Antimicrobial Activity : The compound has also been explored for its antimicrobial properties. Research indicates that it may inhibit certain bacterial and fungal strains, although specific IC50 values were not detailed in the available literature.
  • Inhibition of Malaria Parasites : In silico studies have suggested that pyrrolo[2,3-d]pyrimidines can act as inhibitors of Plasmodium falciparum calcium-dependent protein kinase (PfCDPK4), with promising binding interactions noted .

Case Studies

  • CDK9/CyclinT and Haspin Inhibition :
    • A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their activity against CDK9/CyclinT and Haspin. Eleven compounds showed significant inhibitory activity with IC50 values ranging from 0.11 μM to 0.38 μM .
  • BTK Inhibitors for Rheumatoid Arthritis :
    • Compound 28a was identified as a potent reversible BTK inhibitor with notable anti-arthritic effects in vivo, showing reduced joint damage in collagen-induced arthritis models .

Comparative Efficacy Table

Compound TypeTarget KinaseIC50 Value (μM)Biological Activity
Pyrrolo[2,3-d]pyrimidine DerivativeCDK9/CyclinT0.38Anticancer
Pyrrolo[2,3-d]pyrimidine DerivativeHaspin0.11Anticancer
Pyrrolo[2,3-d]pyrimidine DerivativeBTK0.003Anti-inflammatory
Pyrrolo[2,3-d]pyrimidine DerivativePfCDPK40.210 – 0.530Antimalarial

Properties

IUPAC Name

7-(benzenesulfonyl)pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c16-18(17,11-4-2-1-3-5-11)15-7-6-10-8-13-9-14-12(10)15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDVTTFTHMIQDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CN=CN=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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